An In-depth Technical Guide to the Spectral Data Interpretation of 2,6-Dimethyl-4-nitrophenol
An In-depth Technical Guide to the Spectral Data Interpretation of 2,6-Dimethyl-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for 2,6-dimethyl-4-nitrophenol, a key intermediate in various chemical syntheses. This document outlines the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also provided, ensuring reproducibility for researchers in the field.
Molecular Structure and Spectroscopic Overview
2,6-Dimethyl-4-nitrophenol (C₈H₉NO₃, Molar Mass: 167.16 g/mol ) is an aromatic compound characterized by a phenol (B47542) group, two methyl substituents ortho to the hydroxyl group, and a nitro group in the para position. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and characterization.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2,6-dimethyl-4-nitrophenol reveals characteristic absorption bands corresponding to its hydroxyl, nitro, and substituted aromatic functionalities.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3550 - 3200 | Strong, Broad | O-H stretch (intermolecular hydrogen bonding) |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2960 - 2850 | Medium | Aliphatic C-H stretch (methyl groups) |
| ~1550 - 1475 | Strong | Asymmetric NO₂ stretch[1][2] |
| ~1600 - 1585 | Medium | Aromatic C=C stretch (in-ring)[3][4] |
| ~1500 - 1400 | Medium | Aromatic C=C stretch (in-ring)[3][4] |
| ~1360 - 1290 | Strong | Symmetric NO₂ stretch[1][2] |
| ~1260 - 1050 | Strong | C-O stretch (phenol)[5] |
| ~900 - 675 | Strong | Aromatic C-H out-of-plane bend[3][4] |
Interpretation of the IR Spectrum
The IR spectrum of 2,6-dimethyl-4-nitrophenol is dominated by several key features. A strong and broad absorption band in the region of 3550-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[5][6][7] The presence of the aromatic ring is confirmed by the C-H stretching vibrations appearing between 3100 and 3000 cm⁻¹ and the in-ring C=C stretching vibrations in the 1600-1400 cm⁻¹ region.[4][8] The aliphatic C-H stretching from the two methyl groups is observed in the 2960-2850 cm⁻¹ range.[9]
Crucially, the nitro group gives rise to two very strong and characteristic absorption bands.[2][10] The asymmetric NO₂ stretching vibration is found in the 1550-1475 cm⁻¹ range, while the symmetric NO₂ stretch appears between 1360-1290 cm⁻¹.[1][2] The strong C-O stretching vibration of the phenol is typically observed around 1260-1050 cm⁻¹.[5] Finally, strong bands in the fingerprint region (900-675 cm⁻¹) are indicative of the out-of-plane C-H bending of the substituted aromatic ring.[4]
Experimental Protocol for IR Spectroscopy
A high-quality IR spectrum of solid 2,6-dimethyl-4-nitrophenol can be obtained using the KBr pellet technique.
-
Sample Preparation: A small amount of the solid sample is placed in an agate mortar.
-
Grinding: The sample is finely ground.
-
Mixing: Approximately 100 mg of dry potassium bromide (KBr) powder is added to the mortar and thoroughly mixed with the sample (sample:KBr ratio of about 1:100).
-
Pellet Formation: The mixture is transferred to a pellet press and subjected to high pressure to form a thin, transparent pellet.
-
Analysis: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is acquired.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. For 2,6-dimethyl-4-nitrophenol, both ¹H and ¹³C NMR are essential for complete structural elucidation.
¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet, Broad | 1H | Phenolic OH |
| ~8.0 | Singlet | 2H | Aromatic H (H-3, H-5) |
| ~2.3 | Singlet | 6H | Methyl H (at C-2, C-6) |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of 2,6-dimethyl-4-nitrophenol is relatively simple due to the molecule's symmetry.
-
Phenolic Proton: The proton of the hydroxyl group typically appears as a broad singlet in the downfield region of 10-12 ppm. Its chemical shift can be variable and is dependent on concentration and solvent due to hydrogen bonding.[3][11] This peak will disappear upon shaking the sample with D₂O.
-
Aromatic Protons: The two aromatic protons (at positions 3 and 5) are chemically equivalent and therefore appear as a single signal. Due to the strong electron-withdrawing effect of the para-nitro group, these protons are deshielded and resonate at a downfield chemical shift of approximately 8.0 ppm. Because they are equivalent and have no adjacent non-equivalent protons, the signal is a singlet.
-
Methyl Protons: The six protons of the two equivalent methyl groups (at positions 2 and 6) give rise to a single, sharp peak at around 2.3 ppm.
¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-1 (C-OH) |
| ~140 | C-4 (C-NO₂) |
| ~125 | C-3, C-5 |
| ~123 | C-2, C-6 |
| ~17 | C-7, C-8 (Methyl carbons) |
Interpretation of the ¹³C NMR Spectrum
Due to the symmetry of the molecule, the ¹³C NMR spectrum of 2,6-dimethyl-4-nitrophenol displays five distinct signals.
-
Aromatic Carbons: The carbon atom attached to the hydroxyl group (C-1) is significantly deshielded and appears at approximately 160 ppm.[12] The carbon bearing the nitro group (C-4) is also deshielded, resonating around 140 ppm. The two equivalent aromatic carbons at positions 3 and 5 (C-3, C-5) appear at about 125 ppm. The carbons to which the methyl groups are attached (C-2, C-6) are found at a similar chemical shift of around 123 ppm.
-
Methyl Carbons: The two equivalent methyl carbons give a single signal in the upfield region, typically around 17 ppm.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of 2,6-dimethyl-4-nitrophenol is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer. A sufficient number of scans are collected to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Mass Spectral Data (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 167 | High | [M]⁺ (Molecular Ion) |
| 152 | Moderate | [M - CH₃]⁺ |
| 137 | Moderate | [M - NO]⁺ |
| 121 | Moderate | [M - NO₂]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Interpretation of the Mass Spectrum
The electron ionization (EI) mass spectrum of 2,6-dimethyl-4-nitrophenol is expected to show a prominent molecular ion peak [M]⁺ at an m/z of 167, corresponding to the molecular weight of the compound.[13]
The fragmentation pattern is characteristic of nitroaromatic compounds.[14] Common fragmentation pathways include:
-
Loss of a Methyl Radical: A peak at m/z 152 would correspond to the loss of a methyl radical ([M - CH₃]⁺).
-
Loss of Nitric Oxide: A fragment at m/z 137 is likely due to the loss of a nitric oxide radical ([M - NO]⁺).
-
Loss of a Nitro Group: The loss of the nitro group as NO₂ results in a peak at m/z 121 ([M - NO₂]⁺).
-
Formation of Tropylium (B1234903) Ion: A peak at m/z 91 is characteristic of many substituted benzene (B151609) derivatives and corresponds to the formation of the stable tropylium ion.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: A dilute solution of 2,6-dimethyl-4-nitrophenol in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is vaporized and then ionized using electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Visualizations
Caption: Molecular structure of 2,6-Dimethyl-4-nitrophenol.
Caption: Workflow for the spectroscopic analysis of 2,6-Dimethyl-4-nitrophenol.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. adichemistry.com [adichemistry.com]
- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Phenol, 2,6-dimethyl-4-nitro- [webbook.nist.gov]
- 14. benchchem.com [benchchem.com]


